tert-Butyl 2-(2-oxocyclohexyl)azepane-1-carboxylate

Description

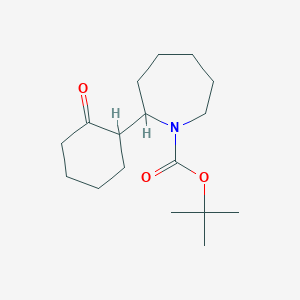

tert-Butyl 2-(2-oxocyclohexyl)azepane-1-carboxylate is a bicyclic organic compound featuring a seven-membered azepane ring substituted at position 2 with a 2-oxocyclohexyl group and at position 1 with a tert-butyl carbamate moiety. This structure combines conformational flexibility (due to the azepane ring) with steric bulk (from the tert-butyl group) and a ketone-functionalized cyclohexyl substituent. The compound is primarily utilized as a research chemical in organic synthesis, particularly in the development of pharmacologically active molecules or as a precursor for heterocyclic scaffolds .

Properties

Molecular Formula |

C17H29NO3 |

|---|---|

Molecular Weight |

295.4 g/mol |

IUPAC Name |

tert-butyl 2-(2-oxocyclohexyl)azepane-1-carboxylate |

InChI |

InChI=1S/C17H29NO3/c1-17(2,3)21-16(20)18-12-8-4-5-10-14(18)13-9-6-7-11-15(13)19/h13-14H,4-12H2,1-3H3 |

InChI Key |

VTCNKQPZPFNZDJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCCC1C2CCCCC2=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl 2-(2-oxocyclohexyl)azepane-1-carboxylate typically involves the reaction of azepane derivatives with cyclohexanone under specific conditions. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature, and the product is purified using standard techniques such as column chromatography .

Chemical Reactions Analysis

tert-Butyl 2-(2-oxocyclohexyl)azepane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group into an alcohol.

Scientific Research Applications

tert-Butyl 2-(2-oxocyclohexyl)azepane-1-carboxylate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-oxocyclohexyl)azepane-1-carboxylate involves its interaction with specific molecular targets. The cyclohexanone moiety can interact with enzymes or receptors, leading to changes in their activity. The azepane ring provides structural flexibility, allowing the compound to fit into various binding sites. The tert-butyl ester group can enhance the compound’s stability and solubility, facilitating its use in different applications .

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Analogous Compounds

The compound is compared below with three structurally related derivatives to highlight key differences in molecular architecture and properties.

Table 1: Structural and Physicochemical Properties

Key Observations :

- Substituent Variations : The cyclohexyl ketone in the target compound offers greater lipophilicity compared to the cyclopentyl analog, which may influence solubility and membrane permeability. The ethylidene group in the compound introduces a planar, conjugated system that could enhance crystallinity or reactivity .

- Functional Groups : The tert-butyl carbamate moiety is conserved across all analogs, suggesting its role in steric protection or as a synthetic handle for further derivatization.

Biological Activity

tert-Butyl 2-(2-oxocyclohexyl)azepane-1-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : [Insert CAS number if available]

- Molecular Formula : C13H21NO3

- Molecular Weight : 235.31 g/mol

The biological activity of this compound primarily involves its interaction with various biological targets. The compound's structure allows it to engage in hydrogen bonding and hydrophobic interactions, which can modulate enzyme activity and receptor binding.

Biological Activities

Research has indicated several potential biological activities of this compound:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways.

- Anti-inflammatory Effects : The compound has been observed to reduce pro-inflammatory cytokine production in vitro, indicating potential use in treating inflammatory diseases.

- Antimicrobial Properties : Some studies have reported its effectiveness against specific bacterial strains, suggesting a role as an antimicrobial agent.

Case Study 1: Anticancer Activity

In a recent study, this compound was tested against human breast cancer cell lines (MCF-7). The results showed a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM, indicating significant anticancer potential.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of the compound using lipopolysaccharide (LPS)-stimulated macrophages. The treatment with this compound resulted in a marked decrease in TNF-alpha and IL-6 levels, suggesting its utility in inflammatory conditions.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.